Uhmcp1
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Overview
Description
UHMCP1 is a small molecule identified as a splicing inhibitor targeting U2AF homology motifs (UHM). It prevents the interaction between SF3b155 and U2AF65, impacting RNA splicing and cell viability. This compound has shown potential anticancer properties .
Chemical Reactions Analysis
UHMCP1 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. It exhibits a simple, non-cooperative binding mode with a dissociation constant (Kd) of 79 μM for the U2AF65 UHM domain . The major product formed from this interaction is the inhibition of the SF3b155/U2AF65 interaction, leading to altered RNA splicing and reduced cell viability .
Scientific Research Applications
UHMCP1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound serves as a chemical probe for studying U2AF homology motifs and their role in RNA splicing.
Mechanism of Action
UHMCP1 exerts its effects by binding to the hydrophobic pocket of the U2AF65 UHM domain, preventing the interaction between SF3b155 and U2AF65. This inhibition disrupts the assembly of the spliceosome, leading to altered RNA splicing and reduced cell viability . The molecular targets involved in this mechanism are the U2AF65 UHM domain and the SF3b155 protein .
Comparison with Similar Compounds
UHMCP1 is unique in its ability to specifically target U2AF homology motifs and inhibit the SF3b155/U2AF65 interaction. Similar compounds include other small molecule splicing inhibitors that target different components of the spliceosome, such as SF3b155 or CAPERα . this compound’s specificity for U2AF homology motifs sets it apart from these other inhibitors .
Properties
Molecular Formula |
C19H27N3 |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(1S,5R)-3-[4-(1H-indol-3-yl)butan-2-yl]-3-azabicyclo[3.2.1]octan-8-amine |
InChI |
InChI=1S/C19H27N3/c1-13(22-11-15-8-9-16(12-22)19(15)20)6-7-14-10-21-18-5-3-2-4-17(14)18/h2-5,10,13,15-16,19,21H,6-9,11-12,20H2,1H3/t13?,15-,16+,19? |
InChI Key |
WCIFBVNRBHWVFY-XFROLERWSA-N |
Isomeric SMILES |
CC(CCC1=CNC2=CC=CC=C21)N3C[C@H]4CC[C@@H](C3)C4N |
Canonical SMILES |
CC(CCC1=CNC2=CC=CC=C21)N3CC4CCC(C3)C4N |
Origin of Product |
United States |
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